[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride
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Overview
Description
[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride is a chemical compound with a unique structure that includes an amino group, a carboxyl group, and a trimethylazanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride typically involves the reaction of a precursor molecule containing the appropriate functional groups. One common method involves the use of a starting material such as 5-aminopentanoic acid, which undergoes a series of reactions to introduce the trimethylazanium group and form the final product. The reaction conditions often include the use of specific reagents and catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxyl group can produce alcohol derivatives.
Scientific Research Applications
[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of [(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride can be compared with other similar compounds, such as:
[(5S)-5-amino-5-carboxypentyl]-dimethylazanium;chloride: Similar structure but with fewer methyl groups.
[(5S)-5-amino-5-carboxypentyl]-ethylazanium;chloride: Similar structure but with an ethyl group instead of trimethylazanium.
Properties
IUPAC Name |
[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-11(2,3)7-5-4-6-8(10)9(12)13;/h8H,4-7,10H2,1-3H3;1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIJKCHCMFGMCM-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCC(C(=O)O)N.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCCC[C@@H](C(=O)O)N.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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